Stereochemistry and Optical Rotation: D- vs. L-Dap(boc)-OH
H-D-Dap(boc)-OH exhibits optical rotation [α]D20 = +44 ± 2° (C=1 in MeOH) , whereas its L-enantiomer H-L-Dap(boc)-OH (CAS 74536-29-1) exhibits [α]D20 = -43 ± 2° (C=1 in H2O) [1]. The Boc-Dap-OH intermediate (CAS 73259-81-1) exhibits a substantially different [α]20/D = +5.5 ± 1° (c = 1% in methanol:water 1:1) , confirming that both stereochemistry and measurement conditions materially affect reported values.
| Evidence Dimension | Optical rotation [α]D20 (deg·mL·g⁻¹·dm⁻¹) |
|---|---|
| Target Compound Data | +44 ± 2° (C=1 in MeOH) |
| Comparator Or Baseline | H-L-Dap(boc)-OH: -43 ± 2° (C=1 in H2O); Boc-Dap-OH: +5.5 ± 1° (c=1%, MeOH:H2O 1:1) |
| Quantified Difference | Δ ≈ 87° between D- and L-enantiomers under respective conditions; Δ ≈ 38.5° vs. Boc-Dap-OH |
| Conditions | Polarimetry at 20°C, D-line sodium lamp; solvent varies as indicated |
Why This Matters
Opposite optical rotation values (±44° vs. -43°) confirm enantiomeric purity and ensure that procurement of the incorrect enantiomer would produce peptides with opposite chirality, altering biological activity and receptor binding.
- [1] Chem-Impex International. Nβ-Boc-L-2,3-diaminopropionic acid. [α]D20 = -43 ± 2º (C=1 in H2O). Catalog 26447. View Source
